2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine
Overview
Description
2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine is a useful research compound. Its molecular formula is C12H21N3 and its molecular weight is 207.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to show various biological activities, suggesting that they may interact with their targets in different ways .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole-containing compounds, such as this one, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interactions of this compound with these biomolecules are primarily through binding to active sites or allosteric sites, thereby modulating their activity.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of enzymes involved in cell signaling pathways, leading to changes in gene expression and metabolic flux . This compound can also impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, either inhibiting or activating them. For instance, imidazole-containing compounds can inhibit enzymes like cytochrome P450, leading to altered metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can be stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown potential changes in cellular functions, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, imidazole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Exceeding this threshold can result in toxicity, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, imidazole-containing compounds can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . This compound can also affect the levels of metabolites involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Imidazole derivatives are known to interact with transporters such as organic cation transporters, facilitating their uptake and distribution within cells . This compound can accumulate in specific tissues, influencing its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, imidazole-containing compounds can localize to the mitochondria, where they can influence mitochondrial function and energy production . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy.
Properties
IUPAC Name |
2-[2-(2-ethylimidazol-1-yl)ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-2-12-14-8-10-15(12)9-6-11-5-3-4-7-13-11/h8,10-11,13H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJGYYRUGSZCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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